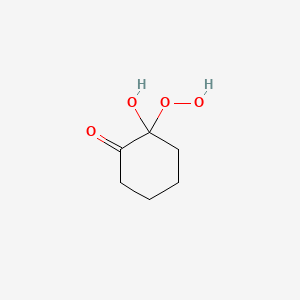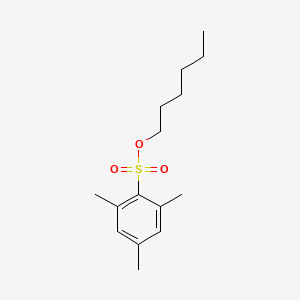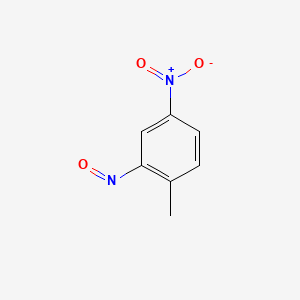
2-Nitroso-4-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitroso-4-nitrotoluene is an organic compound that belongs to the class of nitroso and nitro aromatic compounds It is characterized by the presence of both nitroso (-NO) and nitro (-NO2) functional groups attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitroso-4-nitrotoluene can be synthesized through the nitration of 4-nitrotoluene followed by nitrosation. The process involves the following steps:
Nitration: 4-nitrotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Nitrosation: The nitrated product is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and nitrosation processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the risk of hazardous reactions.
化学反応の分析
Types of Reactions: 2-Nitroso-4-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas and a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dinitrotoluene.
Reduction: 2-Amino-4-nitrotoluene.
Substitution: Various halogenated or sulfonated derivatives of this compound.
科学的研究の応用
2-Nitroso-4-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-nitroso-4-nitrotoluene involves its interaction with cellular components. The nitroso group can form covalent bonds with thiol groups in proteins, leading to the formation of protein adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The nitro group can also undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
類似化合物との比較
2,4-Dinitrotoluene: Similar in structure but lacks the nitroso group.
4-Nitroso-2-nitrotoluene: An isomer with the nitroso and nitro groups in different positions.
2-Amino-4-nitrotoluene: A reduction product of 2-nitroso-4-nitrotoluene.
Uniqueness: this compound is unique due to the presence of both nitroso and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form covalent bonds with proteins makes it a valuable compound for various applications.
特性
CAS番号 |
82414-02-6 |
|---|---|
分子式 |
C7H6N2O3 |
分子量 |
166.13 g/mol |
IUPAC名 |
1-methyl-4-nitro-2-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(9(11)12)4-7(5)8-10/h2-4H,1H3 |
InChIキー |
NOIZTWYRRJGHAL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


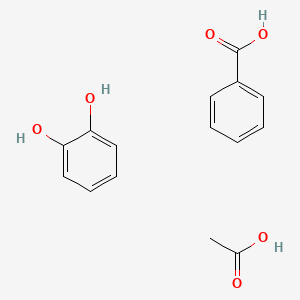
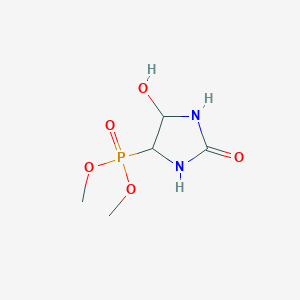
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
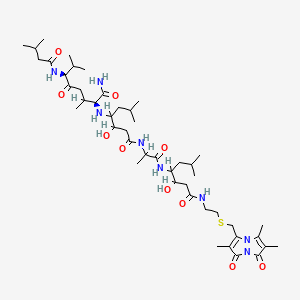
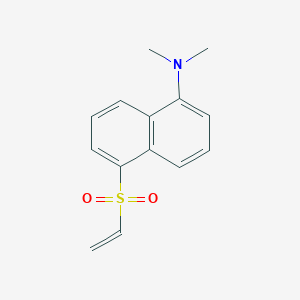
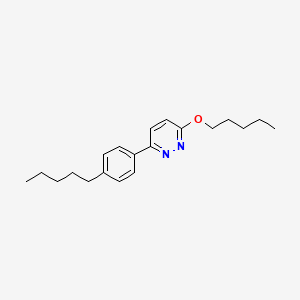
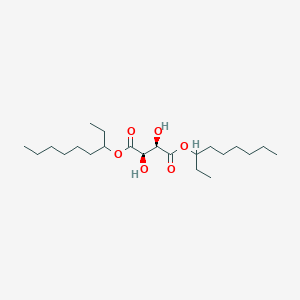
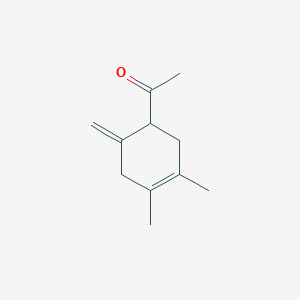
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
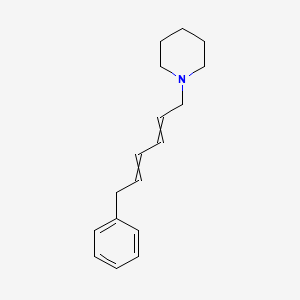
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
